![molecular formula C27H23N3O5 B2592273 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-03-2](/img/no-structure.png)
N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amide, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and a methoxybenzyl group. These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system, which could potentially impart rigidity to the molecule and affect its chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or reduction, while the methoxy group could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amide group could potentially result in the formation of hydrogen bonds, which could affect the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of novel compounds derived from visnagenone and khellinone, including derivatives similar to the specified compound, has been explored. These compounds exhibit significant cyclooxygenase inhibitory activities alongside analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). This research opens avenues for the development of new therapeutic agents with enhanced efficacy and specificity.
Anticancer Potential
Research into certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, utilizing methyl 3-methoxy-5-methylbenzoate as a key intermediate, has demonstrated anticancer activity against various cancer cell lines. This highlights the compound's role as a potential scaffold for designing new anticancer agents (Al-Sanea et al., 2020).
Antioxidant Properties
The antioxidant capabilities of capsaicin analogues, closely related to the specified chemical structure, have been investigated through DFT methods and infrared spectroscopy. This study provides insights into the compound's ability to act as an antioxidant, potentially offering benefits in contexts where oxidative stress plays a role (Yancheva et al., 2020).
Imaging Applications
A study on the synthesis and evaluation of aryloxyanilide ligands for imaging brain peripheral benzodiazepine receptors suggests potential utility in neuroimaging. This research implies that derivatives of the specified compound could serve as valuable tools in the study of neurological conditions (Briard et al., 2008).
Antibacterial and Antifungal Activities
The synthesis and screening of N-heterocyclic carbene-silver complexes, including p-methoxybenzyl-substituted and benzyl-substituted derivatives, have shown significant antibacterial activity against various pathogens. This line of research indicates the compound's potential in developing new antimicrobial agents (Patil et al., 2010).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid, followed by the reaction of the resulting intermediate with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-ylacetic acid.", "Step 2: Reaction of the intermediate from step 1 with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-yl)acetamide.", "Step 3: Acetylation of the product from step 2 with acetic anhydride in the presence of a catalyst such as pyridine to form the final product, N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Número CAS |
892436-03-2 |
Fórmula molecular |
C27H23N3O5 |
Peso molecular |
469.497 |
Nombre IUPAC |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31) |
Clave InChI |
HAPQZRHUDQBXFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)
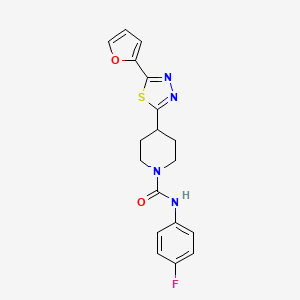
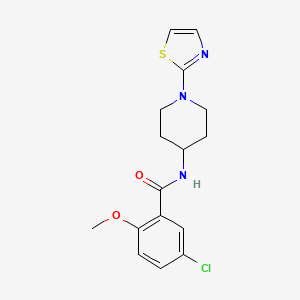
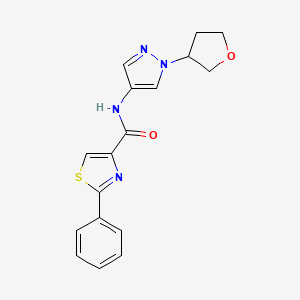
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2592197.png)

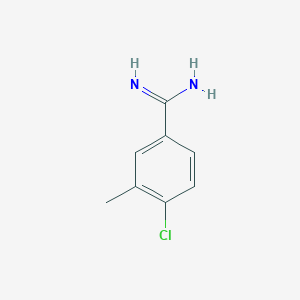
![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)
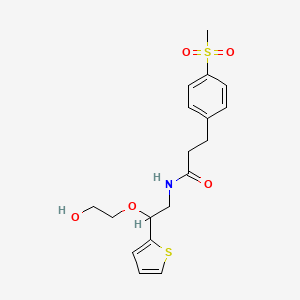

![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
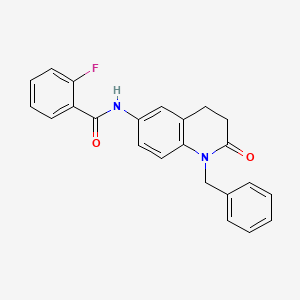
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)